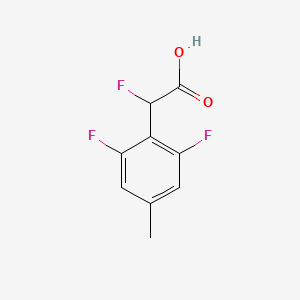
2-(2,6-Difluoro-4-methylphenyl)-2-fluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Difluoro-4-methylphenyl)-2-fluoroacetic acid is an organic compound characterized by the presence of fluorine atoms and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Difluoro-4-methylphenyl)-2-fluoroacetic acid typically involves the introduction of fluorine atoms into the phenyl ring and the acetic acid moiety. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to achieve selective fluorination.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes halogenation, followed by substitution reactions to introduce the fluorine atoms and the acetic acid group. Optimization of reaction conditions such as temperature, solvent, and catalysts is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(2,6-Difluoro-4-methylphenyl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(2,6-Difluoro-4-methylphenyl)-2-fluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluoro-4-methylphenyl)-2-fluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. This can lead to the modulation of biological pathways and the exertion of desired therapeutic effects.
Comparison with Similar Compounds
- 2-(2,6-Difluorophenyl)-2-fluoroacetic acid
- 2-(4-Methylphenyl)-2-fluoroacetic acid
- 2-(2,6-Difluoro-4-methylphenyl)acetic acid
Comparison: Compared to similar compounds, 2-(2,6-Difluoro-4-methylphenyl)-2-fluoroacetic acid is unique due to the presence of both fluorine atoms and a methyl group on the phenyl ring. This structural feature can influence its chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H7F3O2 |
|---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
2-(2,6-difluoro-4-methylphenyl)-2-fluoroacetic acid |
InChI |
InChI=1S/C9H7F3O2/c1-4-2-5(10)7(6(11)3-4)8(12)9(13)14/h2-3,8H,1H3,(H,13,14) |
InChI Key |
XIYHUWJBNQETKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)C(C(=O)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


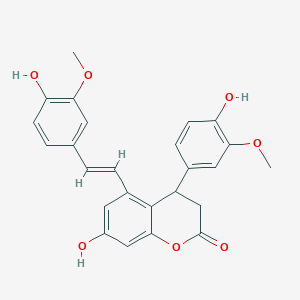
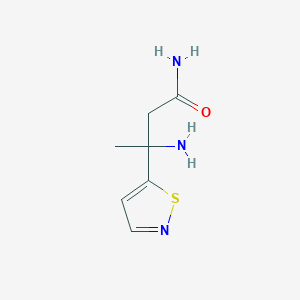
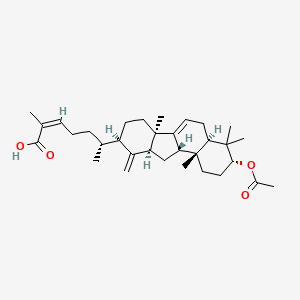
![Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride](/img/structure/B13071810.png)
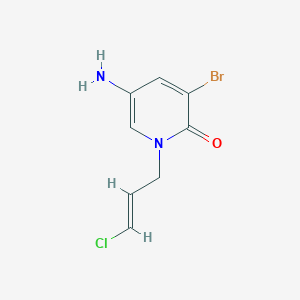
![1-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}acetyl)piperidine-4-carboxylic acid](/img/structure/B13071816.png)
![[Cis-6-(trifluoromethyl)oxan-3-yl]methanol](/img/structure/B13071821.png)
![N-[3-(hydrazinecarbonyl)-5-(thiophene-2-sulfonamido)phenyl]thiophene-2-sulfonamide](/img/structure/B13071824.png)
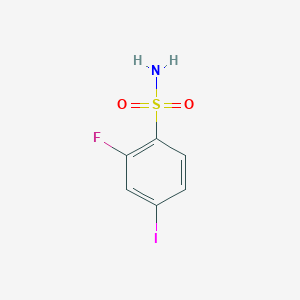
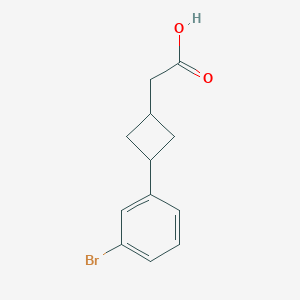
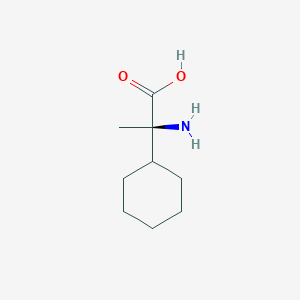
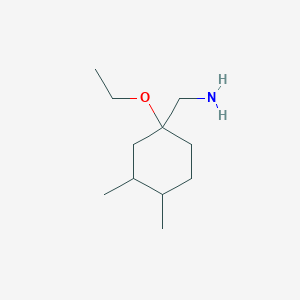
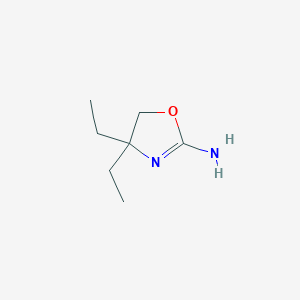
![3-[(2-Chloro-4-methylphenyl)methoxy]azetidine](/img/structure/B13071871.png)
